N-[1-(diphenylphosphanyl)-3-methylbutan-2-yl]-2-methylpropane-2-sulfinamide
Description
N-[1-(Diphenylphosphanyl)-3-methylbutan-2-yl]-2-methylpropane-2-sulfinamide is a chiral organophosphorus-sulfinamide hybrid compound. Its molecular formula is C₂₁H₃₀NOPS, with a molecular weight of 375.51 g/mol . The canonical SMILES representation is CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NS(=O)C(C)(C)C, highlighting the stereochemistry at both the sulfinamide nitrogen (R-configuration) and the phosphanyl-bearing carbon (S-configuration) . This compound is synthesized via multi-step routes involving sulfinamide intermediates and deprotection steps, as exemplified by analogous procedures for related sulfinamide derivatives .
The compound is available in high purity (≥98%) and is offered in milligram quantities for research purposes .
Properties
IUPAC Name |
N-(1-diphenylphosphanyl-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30NOPS/c1-17(2)20(22-25(23)21(3,4)5)16-24(18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,22H,16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOUYFKNGKAHND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NS(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30NOPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(diphenylphosphanyl)-3-methylbutan-2-yl]-2-methylpropane-2-sulfinamide typically involves the reaction of diphenylphosphine with a suitable chiral amine. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or nickel complexes. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and enantioselectivity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[1-(diphenylphosphanyl)-3-methylbutan-2-yl]-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to form the corresponding amine.
Substitution: The compound can participate in substitution reactions where the phosphine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Corresponding amines.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
Chemistry: N-[1-(diphenylphosphanyl)-3-methylbutan-2-yl]-2-methylpropane-2-sulfinamide is widely used in asymmetric catalysis. It serves as a ligand in transition metal-catalyzed reactions, enhancing the enantioselectivity of the process.
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: While not directly used as a drug, its derivatives and related compounds are explored for potential pharmaceutical applications, particularly in the synthesis of chiral drugs.
Industry: In the industrial sector, it is used in the production of fine chemicals and pharmaceuticals, where high enantioselectivity is crucial.
Mechanism of Action
The mechanism by which N-[1-(diphenylphosphanyl)-3-methylbutan-2-yl]-2-methylpropane-2-sulfinamide exerts its effects involves its role as a ligand. It coordinates with transition metals to form complexes that facilitate various catalytic reactions. The chiral nature of the ligand induces enantioselectivity in the catalytic process, making it highly valuable in asymmetric synthesis.
Comparison with Similar Compounds
Stereoisomeric Variants
The primary analogs of this compound are its stereoisomers, which differ in configuration at the sulfinamide nitrogen or phosphanyl-bearing carbon. Key examples include:
Key Differences :
- Stereochemical Impact: The (R) vs. For example, (R)-configured sulfinamides are known to induce opposite stereochemical outcomes compared to (S)-forms in asymmetric synthesis .
- Applications : The (R)-isomer may exhibit distinct metal-coordination behavior or substrate binding in catalysis compared to its (S)-counterpart. Such differences are critical in designing ligands for asymmetric hydrogenation or cross-coupling reactions.
Structural Analogs with Sulfinamide Moieties
Compounds sharing the sulfinamide functional group but differing in substituents include:
- (S)-N-((S)-1-(3,6-Dibromopyridin-2-yl)-2-phenylethyl)-2-methylpropane-2-sulfinamide : This derivative features a dibromopyridinyl group instead of diphenylphosphanyl, highlighting the versatility of sulfinamides in accessing diverse scaffolds. Its synthesis involves HCl-mediated deprotection of sulfinamide intermediates, a strategy applicable to the target compound .
- Compared to the target compound, such ligands often exhibit enhanced steric bulk or tunable electronic properties, influencing catalytic efficiency .
Phosphanyl-Containing Compounds
- Triphenylphosphine (PPh₃) : A simple phosphine lacking the sulfinamide group. The target compound’s diphenylphosphanyl moiety provides similar metal-coordinating ability but with added chirality from the sulfinamide, enabling enantioselective catalysis .
- BINAP (2,2'-Bis(diphenylphosphanyl)-1,1'-binaphthyl) : A chiral bis-phosphine ligand. The target compound’s hybrid structure (phosphine + sulfinamide) may offer complementary stereochemical control in reactions requiring dual functional groups .
Biological Activity
N-[1-(diphenylphosphanyl)-3-methylbutan-2-yl]-2-methylpropane-2-sulfinamide is a phosphine-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a diphenylphosphanyl group attached to a sulfinamide moiety, which is known to influence its reactivity and biological interactions. The general structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Enzyme Inhibition : Phosphine derivatives can act as enzyme inhibitors, affecting various metabolic pathways.
- Antimicrobial Properties : Some sulfinamides have shown efficacy against bacterial strains, suggesting potential applications in antibiotic development.
- Cancer Therapeutics : Compounds with phosphine groups are being explored for their ability to modulate cellular pathways involved in cancer progression.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Interactions : Similar sulfinamide compounds have been shown to disrupt protein-protein interactions critical for cancer cell survival.
- Reactive Oxygen Species (ROS) Modulation : Phosphine derivatives may influence oxidative stress pathways, leading to apoptosis in cancer cells.
- Metal Ion Coordination : The phosphine group allows for coordination with metal ions, potentially enhancing the compound's biological efficacy through the formation of metal-complexes that exhibit unique biological properties.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of sulfinamides, revealing that certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli. The study emphasized the role of the sulfinamide group in enhancing antibacterial activity through improved binding affinity to bacterial enzymes .
Cancer Research
Another investigation into phosphine-containing compounds highlighted their potential as inhibitors of the MDM2-p53 interaction, a critical pathway in many cancers. Compounds structurally similar to this compound were identified as potent inhibitors, demonstrating IC50 values in the nanomolar range . This suggests that modifications to the phosphine structure can lead to enhanced therapeutic profiles.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
